Cas no 1249999-59-4 ((3-Bromothiophen-2-yl)methanesulfonamide)
(3-Bromothiophen-2-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (3-bromothiophen-2-yl)methanesulfonamide
- 2-Thiophenemethanesulfonamide, 3-bromo-
- (3-Bromothiophen-2-yl)methanesulfonamide
-
- MDL: MFCD16094112
- Inchi: 1S/C5H6BrNO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9)
- InChI Key: CJANCGIDWNRUNG-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1CS(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 223
- XLogP3: 0.8
- Topological Polar Surface Area: 96.8
(3-Bromothiophen-2-yl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-273831-0.05g |
(3-bromothiophen-2-yl)methanesulfonamide |
1249999-59-4 | 0.05g |
$827.0 | 2023-09-10 | ||
| Enamine | EN300-273831-0.1g |
(3-bromothiophen-2-yl)methanesulfonamide |
1249999-59-4 | 0.1g |
$867.0 | 2023-09-10 | ||
| Enamine | EN300-273831-0.25g |
(3-bromothiophen-2-yl)methanesulfonamide |
1249999-59-4 | 0.25g |
$906.0 | 2023-09-10 | ||
| Enamine | EN300-273831-0.5g |
(3-bromothiophen-2-yl)methanesulfonamide |
1249999-59-4 | 0.5g |
$946.0 | 2023-09-10 | ||
| Enamine | EN300-273831-1.0g |
(3-bromothiophen-2-yl)methanesulfonamide |
1249999-59-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-273831-2.5g |
(3-bromothiophen-2-yl)methanesulfonamide |
1249999-59-4 | 2.5g |
$1931.0 | 2023-09-10 | ||
| Enamine | EN300-273831-5.0g |
(3-bromothiophen-2-yl)methanesulfonamide |
1249999-59-4 | 5.0g |
$3728.0 | 2023-03-01 | ||
| Enamine | EN300-273831-10.0g |
(3-bromothiophen-2-yl)methanesulfonamide |
1249999-59-4 | 10.0g |
$5528.0 | 2023-03-01 | ||
| Ambeed | A1086117-1g |
(3-Bromothiophen-2-yl)methanesulfonamide |
1249999-59-4 | 95% | 1g |
$927.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374426-50mg |
3-Bromo-2-thiophenemethanesulfonamide |
1249999-59-4 | 95% | 50mg |
¥23328.00 | 2024-08-09 |
(3-Bromothiophen-2-yl)methanesulfonamide Suppliers
(3-Bromothiophen-2-yl)methanesulfonamide Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on (3-Bromothiophen-2-yl)methanesulfonamide
Recent Advances in the Study of (3-Bromothiophen-2-yl)methanesulfonamide (CAS: 1249999-59-4) in Chemical Biology and Pharmaceutical Research
The compound (3-Bromothiophen-2-yl)methanesulfonamide (CAS: 1249999-59-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from recent peer-reviewed publications, patent filings, and industry reports, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the role of (3-Bromothiophen-2-yl)methanesulfonamide as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its bromothiophene core and methanesulfonamide moiety make it an attractive scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting protein kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its kinase inhibitory properties, (3-Bromothiophen-2-yl)methanesulfonamide has shown promise in the field of oncology. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit potent cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study attributed these effects to the compound's ability to induce apoptosis through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR axis.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of (3-Bromothiophen-2-yl)methanesulfonamide. A 2022 patent application (WO2022156789) described an improved synthetic route that enhances yield and purity while reducing environmental impact. This development is particularly significant for scaling up production for further pharmacological evaluation and potential clinical trials.
Despite these promising findings, challenges remain in the development of (3-Bromothiophen-2-yl)methanesulfonamide-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further structural optimization to improve its drug-like properties. Researchers are currently exploring various prodrug strategies and formulation approaches to address these limitations, as evidenced by recent publications in European Journal of Pharmaceutical Sciences.
In conclusion, (3-Bromothiophen-2-yl)methanesulfonamide (CAS: 1249999-59-4) represents a compelling case study in the intersection of chemical biology and drug discovery. Its diverse biological activities, coupled with recent synthetic advancements, position it as a valuable scaffold for future therapeutic development. Ongoing research efforts are expected to further elucidate its mechanism of action and expand its potential applications in treating various diseases, particularly in the areas of inflammation and oncology.
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